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There is limited information publicly available on the specific scientific research applications of 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one. However, commercial suppliers offer the compound, suggesting potential research interest but without disclosing the specific purposes []. Scientific literature databases do not contain many references to this specific compound, indicating it is likely a niche area of investigation or a precursor to other molecules of interest.
The presence of the pyrrolidin-2-one ring system suggests 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one may be investigated for its interaction with gamma-aminobutyric acid (GABA) receptors. GABA is an inhibitory neurotransmitter in the central nervous system, and many therapeutic drugs target GABA receptors []. The chlorophenyl group can participate in various chemical interactions, potentially influencing the molecule's binding to biological targets. The methyl group might also play a role in the molecule's properties, such as affecting its membrane permeability or interaction with specific enzymes.
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one is a chemical compound characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and a methyl group. This structure gives it unique properties and potential applications in various fields, particularly in medicinal chemistry. The molecular formula is CHClNO, and it features a carbonyl group at the 2-position of the pyrrolidine ring, contributing to its reactivity and biological activity.
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, including:
The synthesis of 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one typically involves the following methods:
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one has potential applications in various fields:
Interaction studies focus on the binding affinity of 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one to various biological targets. These studies are essential for understanding its pharmacodynamics and optimizing its efficacy in therapeutic applications. Preliminary findings suggest that this compound may interact with receptors involved in pain and inflammation pathways.
Several compounds share structural similarities with 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-methylpyrrolidin-2-one | Simple methyl substitution on pyrrolidine | Less complex; fewer substituents |
| (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | Additional dimethoxy substitution | Enhanced lipophilicity; potential for increased bioactivity |
| 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Cyclopropyl substitution | Distinct reactivity due to cyclopropane ring |
Each of these compounds exhibits unique properties that differentiate them from 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one, making them suitable for different applications in medicinal chemistry and drug design.